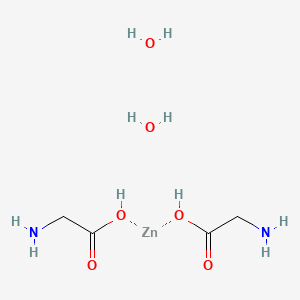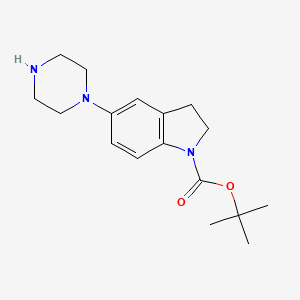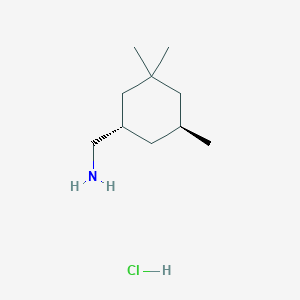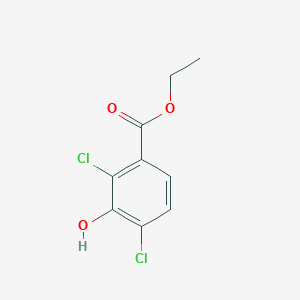
2-(Chloromethyl)pyrimidine-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)pyrimidine-5-carboxylic acid is an aromatic heterocyclic compound that contains a pyrimidine ring substituted with a chloromethyl group at the 2-position and a carboxylic acid group at the 5-position. Pyrimidines are known for their wide range of pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)pyrimidine-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate with formamide, formic acid, urea, or thiourea can yield pyrimidine derivatives .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-(Chloromethyl)pyrimidine-5-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, to form substituted pyrimidine derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as morpholine, piperidine, or aniline can be used in nucleophilic substitution reactions to form 2-substituted pyrimidine derivatives.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the compound under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different pharmacological properties and applications.
Aplicaciones Científicas De Investigación
2-(Chloromethyl)pyrimidine-5-carboxylic acid has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-(Chloromethyl)pyrimidine-5-carboxylic acid and its derivatives is often associated with their ability to inhibit specific enzymes and biological pathways. For example, pyrimidine-based anti-inflammatory agents function by suppressing the activity of cyclooxygenase (COX) enzymes, thereby reducing the generation of prostaglandin E2 (PGE2) . This inhibition can lead to reduced inflammation and pain.
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid: This compound has a similar pyrimidine ring structure with different substituents, leading to different chemical properties and applications.
Pyrimidine-2-carboxylic acid: Another pyrimidine derivative with a carboxylic acid group, but lacking the chloromethyl group, which affects its reactivity and applications.
Uniqueness
2-(Chloromethyl)pyrimidine-5-carboxylic acid is unique due to the presence of both the chloromethyl and carboxylic acid groups, which provide distinct reactivity and potential for diverse chemical modifications. This makes it a valuable intermediate in the synthesis of various biologically active compounds.
Propiedades
Fórmula molecular |
C6H5ClN2O2 |
|---|---|
Peso molecular |
172.57 g/mol |
Nombre IUPAC |
2-(chloromethyl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C6H5ClN2O2/c7-1-5-8-2-4(3-9-5)6(10)11/h2-3H,1H2,(H,10,11) |
Clave InChI |
UYWJPJRFNQSMGM-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=N1)CCl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,6-Dimethyl-3-(m-tolyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13030870.png)


![(R)-2-(6-((2,6-dimethyl-4-(3-(methylsulfonyl)propoxy)-[1,1-biphenyl]-3-yl)methoxy)-2,3-dihydrobenzofuran-3-yl)aceticacid](/img/structure/B13030878.png)

![tert-Butyl ((1R)-6-hydroxyspiro[3.3]heptan-1-yl)carbamate](/img/structure/B13030899.png)
![5-Tert-butyl-4-({2-cyclohexyl-6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-4-oxo-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl benzenesulfonate](/img/structure/B13030915.png)

![methyl (2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate](/img/structure/B13030923.png)
![2-{8-Fluoro-1,4-dioxaspiro[4.5]decan-8-yl}acetic acid](/img/structure/B13030924.png)
![(1S,2R)-1-Amino-1-[2-(methylethyl)phenyl]propan-2-OL](/img/structure/B13030925.png)
![Tert-butyl 3-[(2S)-2-amino-3-methoxy-3-oxopropyl]indole-1-carboxylate](/img/structure/B13030929.png)


